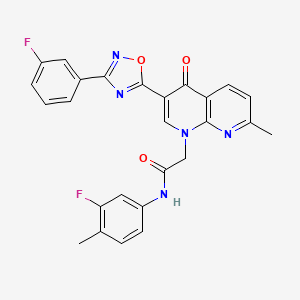

![molecular formula C12H10Cl2N2O2S B2647468 2-[(3,4-Dichlorobenzyl)sulfanyl]-5-methoxy-4-pyrimidinol CAS No. 339275-96-6](/img/structure/B2647468.png)

2-[(3,4-Dichlorobenzyl)sulfanyl]-5-methoxy-4-pyrimidinol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

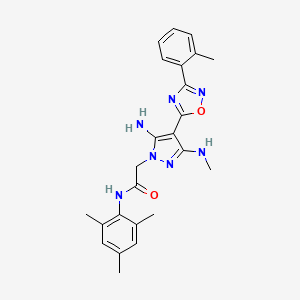

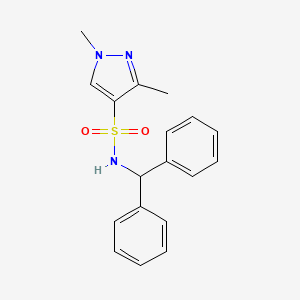

2-[(3,4-Dichlorobenzyl)sulfanyl]-5-methoxy-4-pyrimidinol is a chemical compound with the molecular formula C12H10Cl2N2O2S and a molecular weight of 317.19 .

Molecular Structure Analysis

The molecular structure of this compound consists of a pyrimidinol ring with a methoxy group at the 5th position and a sulfanyl group at the 2nd position. The sulfanyl group is further connected to a 3,4-dichlorobenzyl group .Applications De Recherche Scientifique

Chemical Reactions and Synthesis

Promoted by NiCl2 Coordination : In a study by Zhu et al. (2010), diverse in situ S-S bond reactions such as S-oxidation and S-S and C-S bond scission occurred in the disulfide ligand of similar compounds to yield new components. These reactions could be controlled to proceed in a highly selective manner (Zhu, Li, Xu, & Gou, 2010).

Highly Regioselective Synthesis : Dos Santos et al. (2015) reported the synthesis of a new series of 3,6-disubstituted 2-(methylsulfanyl)pyrimidin-4(3H)-ones, showing the potential for creating diverse derivatives of such compounds (Dos Santos et al., 2015).

Synthesis of Heterocyclic Derivatives : A study by Bassyouni and Fathalla (2013) focused on synthesizing new heterocyclic sulfanylpyrimidin-4(3H)-one derivatives, demonstrating the compound's versatility in forming biologically active structures (Bassyouni & Fathalla, 2013).

Nucleophilic Substitution Enhancement : Bessard and Crettaz (2000) explored how sulfinates enhance the rate of substitution in the reaction of similar compounds, leading to the preparation of pyrimidinyloxy derivatives, highlighting the compound's reactivity (Bessard & Crettaz, 2000).

Biological Activities and Applications

Antimicrobial Activity : Mallikarjunaswamy et al. (2017) synthesized novel derivatives related to 2-[(3,4-Dichlorobenzyl)sulfanyl]-5-methoxy-4-pyrimidinol and evaluated their in vitro antimicrobial activity, showcasing its potential in medicinal chemistry (Mallikarjunaswamy, Mallesha, Bhadregowda, & Pinto, 2017).

Corrosion Inhibition : Abdallah, Shalabi, and Bayoumy (2018) synthesized derivatives for inhibiting the corrosion of carbon steel, demonstrating the compound's diverse applications beyond the biological realm (Abdallah, Shalabi, & Bayoumy, 2018).

Enzyme Inhibition Studies : Hanaoka et al. (2017) discovered inhibitors of 3-Mercaptopyruvate sulfurtransferase, with structures similar to this compound, contributing to the understanding of sulfur metabolism in physiological processes (Hanaoka et al., 2017).

Propriétés

IUPAC Name |

2-[(3,4-dichlorophenyl)methylsulfanyl]-5-methoxy-1H-pyrimidin-6-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10Cl2N2O2S/c1-18-10-5-15-12(16-11(10)17)19-6-7-2-3-8(13)9(14)4-7/h2-5H,6H2,1H3,(H,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWTFVBHHCFFULD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C(NC1=O)SCC2=CC(=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Cl2N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-{[4-formyl-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]sulfanyl}benzenecarboxylate](/img/structure/B2647393.png)

![N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]furan-2-carboxamide](/img/structure/B2647396.png)

![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2647397.png)

![2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B2647405.png)